molecular formula C13H11FOS B8076656 4-[(3-Fluorophenoxy)methyl]benzenethiol

4-[(3-Fluorophenoxy)methyl]benzenethiol

Cat. No.: B8076656
M. Wt: 234.29 g/mol
InChI Key: FXRNTKPJWBGOJJ-UHFFFAOYSA-N
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Description

4-[(3-Fluorophenoxy)methyl]benzenethiol is a benzenethiol derivative featuring a 3-fluorophenoxy group attached via a methylene bridge to the benzene ring. This structural motif combines the electron-withdrawing effects of fluorine with the aromatic thiol group, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-[(3-fluorophenoxy)methyl]benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FOS/c14-11-2-1-3-12(8-11)15-9-10-4-6-13(16)7-5-10/h1-8,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRNTKPJWBGOJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCC2=CC=C(C=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)OCC2=CC=C(C=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 4-[(3-Fluorophenoxy)methyl]benzenethiol would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Fluorophenoxy)methyl]benzenethiol, like many organic compounds, can undergo various types of chemical reactions, including:

    Oxidation: The compound may react with oxidizing agents to form oxidized products.

    Reduction: It can be reduced using reducing agents to yield reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[(3-Fluorophenoxy)methyl]benzenethiol has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action for 4-[(3-Fluorophenoxy)methyl]benzenethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural features and properties of 4-[(3-Fluorophenoxy)methyl]benzenethiol and related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference
This compound 3-Fluorophenoxy, methylene bridge ~248.32 (estimated) High electronegativity due to fluorine; potential for hydrogen bonding.
2-((4-(Trifluoromethyl)benzyl)amino)benzenethiol (8e) Trifluoromethyl, oxadiazole, benzylamino 476 (M+1) Lipophilic (trifluoromethyl), anticancer activity (IC₅₀ values in µM range).
4-(tert-Butyl)benzenethiol tert-Butyl ~168.28 Steric hindrance reduces reactivity; lower solubility in polar solvents.
(4-Fluorophenyl) 4-methoxybenzothioate (3gh) 4-Fluorophenyl, methoxy thioester 248.32 Thioester group enhances metabolic stability; moderate yield (61%).
4-[(4-Ethylpiperazino)methyl]-3-fluorobenzenethiol Ethylpiperazino, methylene bridge ~282.40 Basic nitrogen improves solubility in acidic media; potential CNS activity.

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group in compound 8e increases lipophilicity (logP ≈ 4.5), favoring membrane permeability, whereas the 3-fluorophenoxy group in the target compound offers moderate lipophilicity (logP ≈ 3.2) .
  • Solubility: The ethylpiperazino group in the derivative from enhances aqueous solubility at acidic pH due to protonation, unlike the neutral 3-fluorophenoxy group .
  • Thermal Stability : Thioesters like 3gh exhibit higher thermal stability (m.p. 85–87°C) compared to free thiols, which are prone to oxidation .

Research Findings and Implications

  • Steric vs. Electronic Modulation : The tert-butyl group in 4-(tert-butyl)benzenethiol prioritizes steric effects, whereas the target compound balances steric and electronic modulation .
  • Analytical Characterization : Surface-enhanced Raman scattering (SERS) (–8) could aid in detecting trace quantities of the target compound due to its aromatic and sulfur moieties .

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